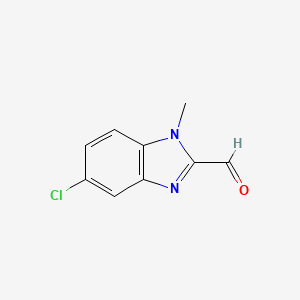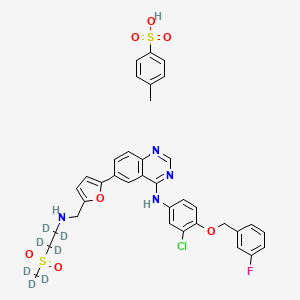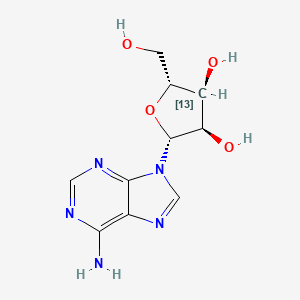
4-Aminophenazone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenazone-d3 is a deuterated form of 4-aminophenazone, a pyrazolone derivative. This compound is primarily used as an analytical standard in various scientific research applications. The deuterium labeling helps in distinguishing it from non-deuterated analogs in mass spectrometry and other analytical techniques.
Applications De Recherche Scientifique
4-Aminophenazone-d3 is widely used in scientific research, including:
Chemistry: As an analytical standard in mass spectrometry for the quantification of 4-aminophenazone and its metabolites.
Biology: In studies involving enzyme kinetics and metabolic pathways.
Medicine: Used in pharmacokinetic studies to trace the metabolism of 4-aminophenazone.
Industry: Employed in quality control processes to ensure the accuracy of analytical measurements.
Mécanisme D'action
Target of Action
4-Aminophenazone-d3, also known as Ampyrone-d3, primarily targets the cytochrome P-450 metabolic activity in liver function tests . This compound is a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties .
Mode of Action
This compound interacts with its targets by being metabolized very slowly . In older infants, a higher amount of exhaled 13-CO2 is observed , indicating the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The compound affects the cytochrome P-450 metabolic activity pathway in the liver . The hydrogen peroxide produced in this pathway then reacts with 4-aminophenazone and 4-chlorophenol under the catalytic action of peroxidase to form a red dye . The color intensity of the red dye formed is directly proportional to the triglyceride concentration and can be measured photometrically .
Pharmacokinetics
The pharmacokinetics of this compound involve N-demethylation . This process impacts the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include analgesic, anti-inflammatory, and antipyretic properties . It carries a risk of agranulocytosis, a life-threatening side effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is metabolized very slowly by normal newborn babies . In older infants, a higher amount of exhaled 13-CO2 is observed , indicating that age can influence the compound’s action.
Analyse Biochimique
Biochemical Properties
4-Aminophenazone-d3 plays a significant role in various biochemical reactions. It interacts with several enzymes, including cytochrome P-450, which is crucial for its metabolic activity in liver function tests . The compound also exhibits interactions with proteins involved in inflammatory responses, such as cyclooxygenase (COX) enzymes, thereby inhibiting the synthesis of prostaglandins . These interactions highlight the compound’s role in modulating biochemical pathways related to inflammation and pain.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by inhibiting the activity of COX enzymes, leading to reduced production of pro-inflammatory mediators . This inhibition can alter gene expression patterns associated with inflammation and pain responses. Additionally, this compound impacts cellular metabolism by modulating the activity of enzymes involved in oxidative stress responses . These effects underscore the compound’s potential in therapeutic applications targeting inflammatory conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is crucial for its anti-inflammatory and analgesic properties. Furthermore, this compound can modulate gene expression by influencing transcription factors involved in inflammatory pathways . These molecular interactions provide a comprehensive understanding of the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that this compound can maintain its efficacy in inhibiting COX enzymes and reducing inflammation over extended periods . Its stability and activity may diminish over time, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes N-demethylation and acetylation, resulting in the formation of metabolites such as 4-aminoantipyrine . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall pharmacological profile. The involvement of cytochrome P-450 enzymes in its metabolism underscores the importance of liver function in its biotransformation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . These properties are essential for understanding its pharmacokinetics and biodistribution in biological systems.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct its localization to these organelles, influencing its biochemical effects . Understanding its subcellular distribution provides insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenazone-d3 typically involves the deuteration of 4-aminophenazone. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. For instance, 4-aminophenazone can be reacted with deuterated water (D2O) in the presence of a catalyst to achieve deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of high-purity deuterated reagents and advanced catalytic systems is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminophenazone-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as acyl chlorides and sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Parent amine form.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenazone: The non-deuterated analog with similar chemical properties but without the deuterium labeling.
Phenazone: Another pyrazolone derivative with analgesic and antipyretic properties.
Propyphenazone: A safer alternative to 4-aminophenazone with reduced risk of agranulocytosis.
Uniqueness
4-Aminophenazone-d3 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-deuterated compounds in complex mixtures.
Propriétés
IUPAC Name |
4-amino-5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFWWDJHLFCNIJ-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
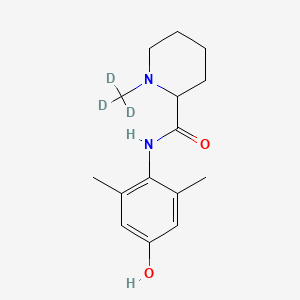
![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)
![N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine](/img/structure/B583428.png)

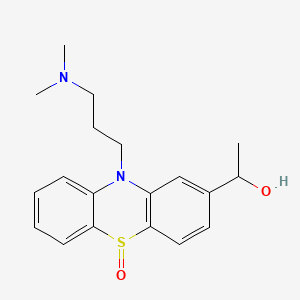
![2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid](/img/structure/B583435.png)


